8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with various substituents such as a chloro group, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazinopyrazine intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde and phenylhydrazine under acidic conditions to yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyrazine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer, antidiabetic, and antioxidant agent
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its antidiabetic effects. Additionally, its anticancer activity is attributed to its ability to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Triazolopiperazines: Compounds with similar triazole and pyrazine rings, used as enzyme inhibitors.
Triazoloquinazolines: Compounds with triazole and quinazoline rings, studied for their anticancer activity.
Uniqueness
8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloro, methoxyphenyl, and phenyl groups differentiates it from other triazolopyrazine derivatives, contributing to its unique pharmacological profile.
Properties
Molecular Formula |
C18H13ClN4O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-14-9-7-13(8-10-14)23-18(24)22-11-15(12-5-3-2-4-6-12)20-16(19)17(22)21-23/h2-11H,1H3 |
InChI Key |
LBPHMCOZPFUPIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.